XLogP3-AA Lipophilicity Comparison: Cyclobutanecarbonyl vs. Acetyl Derivative
The target compound (XLogP3‑AA = −0.4) is markedly more lipophilic than its acetyl‑substituted analog 2-(4-acetylpiperazin-1-yl)ethan-1-amine (XLogP3‑AA = −1.4), as computed by the PubChem XLogP3 3.0 algorithm [1][2]. The 1.0‑log‑unit difference corresponds to an approximately ten‑fold higher calculated partition coefficient for the cyclobutane derivative.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.4 |
| Comparator Or Baseline | 2-(4-Acetylpiperazin-1-yl)ethan-1-amine (CAS 148716-35-2): XLogP3-AA = −1.4 |
| Quantified Difference | Δ = +1.0 log unit (target more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; identical computational method for both compounds ensures comparability. |
Why This Matters
A 1.0‑log‑unit increase in lipophilicity can significantly alter membrane permeability and off‑target binding, making the cyclobutane derivative a distinct starting point for medicinal chemistry campaigns where higher logP is desired.
- [1] PubChem Compound Summary for CID 43251673, 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine. XLogP3-AA = -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/43251673 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 16785703, 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one. XLogP3-AA = -1.4. https://pubchem.ncbi.nlm.nih.gov/compound/16785703 (accessed 2026-05-02). View Source
